molecular formula C8H9NO3 B1249738 Myrothenone A

Myrothenone A

Cat. No. B1249738
M. Wt: 167.16 g/mol
InChI Key: PGQRZOUYTNKEBE-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Myrothenone A is an alicyclic ketone which is 3-oxocyclopent-1-ene substituted by a formamido group at position 1 as well as vinyl and hydroxy groups at position 4. It is isolated from a marine derived fungus Myrothecium sp. and acts as an inhibitor of tyrosinase enzyme (EC 1.14.18.1). It has a role as a metabolite and an EC 1.14.18.1 (tyrosinase) inhibitor. It is a member of formamides, a tertiary alcohol, an alicyclic ketone and a tertiary alpha-hydroxy ketone.

Scientific Research Applications

Tyrosinase Inhibitory Activity

Myrothenone A, a cyclopentenone derivative isolated from the marine-derived fungus Myrothecium sp., has demonstrated significant tyrosinase inhibitory activity. This property is notable because tyrosinase is an enzyme crucial in melanin synthesis. In studies, Myrothenone A exhibited more potent activity than kojic acid, a standard compound used for skin depigmentation. This suggests potential applications of Myrothenone A in cosmetic and dermatological products aimed at reducing hyperpigmentation (Li et al., 2005). Furthermore, related research has reinforced these findings, highlighting Myrothenone A's tyrosinase inhibition and potential for treating hyperpigmentation disorders (Feng et al., 2009).

properties

Product Name

Myrothenone A

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

N-[(4R)-4-ethenyl-4-hydroxy-3-oxocyclopenten-1-yl]formamide

InChI

InChI=1S/C8H9NO3/c1-2-8(12)4-6(9-5-10)3-7(8)11/h2-3,5,12H,1,4H2,(H,9,10)/t8-/m0/s1

InChI Key

PGQRZOUYTNKEBE-QMMMGPOBSA-N

Isomeric SMILES

C=C[C@@]1(CC(=CC1=O)NC=O)O

Canonical SMILES

C=CC1(CC(=CC1=O)NC=O)O

synonyms

myrothenone A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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